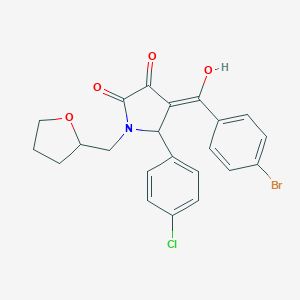
4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolones and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have reported that 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to exhibit a wide range of biological activities. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and its potential as an enzyme inhibitor. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential limitations in lab experiments.
Conclusion:
4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its potential as an enzyme inhibitor, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
Synthesemethoden
The synthesis of 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline in the presence of a base to form 4-(4-bromobenzoyl)-4'-chlorobiphenyl-2-amine. This intermediate is then reacted with tetrahydro-2-furanylmethyl acrylate in the presence of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a wide range of biological activities, making it a potential candidate for drug development. Several studies have reported its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Eigenschaften
Molekularformel |
C22H19BrClNO4 |
|---|---|
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19BrClNO4/c23-15-7-3-14(4-8-15)20(26)18-19(13-5-9-16(24)10-6-13)25(22(28)21(18)27)12-17-2-1-11-29-17/h3-10,17,19,26H,1-2,11-12H2/b20-18- |
InChI-Schlüssel |
CEJDBQMIRYISOE-ZZEZOPTASA-N |
Isomerische SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282367.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
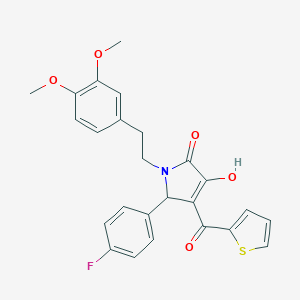
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
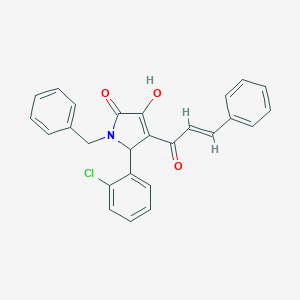
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)
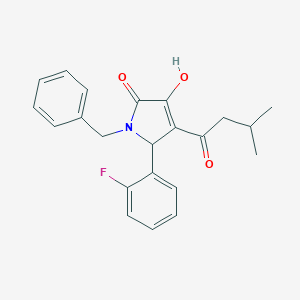
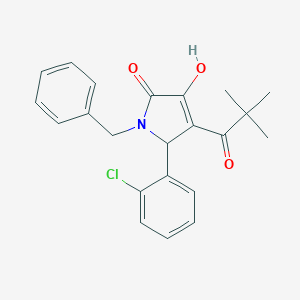
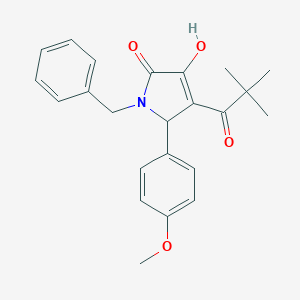

![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)